molecular formula C8H12NO2P B2434806 2-Amino-5-dimethylphosphorylphenol CAS No. 2551118-27-3

2-Amino-5-dimethylphosphorylphenol

Cat. No. B2434806
CAS RN: 2551118-27-3
M. Wt: 185.163
InChI Key: AOLPHICOYFXPCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.) .

Scientific Research Applications

  • Allosteric Enhancers of A1 Adenosine Receptor : 2-Amino-3-aroylthiophenes, similar to 2-Amino-5-dimethylphosphorylphenol, have been identified as agonist allosteric enhancers at the A1 adenosine receptor. These compounds are significant for their ability to stabilize the agonist-A1 adenosine receptor-G protein ternary complex, which has implications in medicinal chemistry and receptor biology (Luetjens et al., 2003).

  • Synthesis and Application in Polymer Research : Novel methodologies for synthesizing substituted 2-aminothiophenes, which are analogous to 2-Amino-5-dimethylphosphorylphenol, have been developed. These compounds serve as important building blocks in polymer research, demonstrating their utility in material science (Puterová et al., 2008).

  • Electroluminescence in Organic Devices : Research into amorphous molecular materials with structures similar to 2-Amino-5-dimethylphosphorylphenol has led to the development of compounds with significant electroluminescent properties. These materials are valuable in creating organic electroluminescent devices that emit multicolor light, including white, which is crucial for display and lighting technologies (Doi et al., 2003).

  • Gold(I) Chemistry and Macrocyclic Compounds : Dimethyl 5-aminoisophthalate, structurally related to 2-Amino-5-dimethylphosphorylphenol, has been used as a ligand in gold(I) chemistry. This has led to the formation of model complexes for macrocyclic gold compounds, which are significant in the field of coordination chemistry (Wiedemann et al., 2009).

  • Antitumor Activity and Molecular Modeling : 2-Aminothiophene derivatives have shown potential as antitumor agents against various human tumor cell lines, indicating their significance in medicinal chemistry and cancer research. These compounds' antitumor profiles have been reinforced through molecular modeling studies (Khalifa & Algothami, 2020).

  • Photoremovable Protecting Group for Amines and Amino Acids : The 2,5-Dimethylphenacyl (DMP) carbamate group, which is structurally related to 2-Amino-5-dimethylphosphorylphenol, has been used as a photoremovable protecting group for amines and amino acids. This application is important in organic synthesis and biochemistry, where controlled release of these groups is necessary (Kammari et al., 2007).

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve looking at safety precautions that need to be taken when handling the compound .

Future Directions

This would involve looking at potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

2-amino-5-dimethylphosphorylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO2P/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLPHICOYFXPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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